molecular formula C26H23ClN2O3S B7741527 MFCD02353101

MFCD02353101

Cat. No.: B7741527
M. Wt: 479.0 g/mol
InChI Key: UFUBSKBPCWNINZ-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds often exhibit diverse bioactivity, including enzyme inhibition or receptor modulation, making them valuable in drug discovery and material science.

Key inferred properties (from structurally related compounds in and ):

  • Molecular weight: ~180–200 g/mol (comparable to C₆H₃Cl₂N₃ in ).
  • Solubility: Moderate aqueous solubility (Log S ≈ -2.5 to -1.9), typical for small heterocycles .
  • Bioactivity: Potential applications in targeting enzymes like CYP450 or kinases, inferred from similar compounds with high GI absorption and moderate bioactivity scores .

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3S/c1-31-23-14-17(8-12-22(23)32-16-18-6-10-19(27)11-7-18)9-13-25(30)29-26-21(15-28)20-4-2-3-5-24(20)33-26/h6-14H,2-5,16H2,1H3,(H,29,30)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUBSKBPCWNINZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MFCD02353101 would typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include batch processing and continuous flow synthesis, utilizing advanced technologies and equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

MFCD02353101 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing reaction outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.

Scientific Research Applications

MFCD02353101 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD02353101 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Generally, the compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

  • Molecular formula : C₉H₁₁ClN₄
  • Molecular weight : 210.66 g/mol
  • Key differences :
    • Larger substituents (isopropyl group) enhance lipophilicity (Log S = -3.1 vs. This compound’s inferred -2.5) .
    • Higher hazard profile (H315-H319-H335 warnings) due to reactive chlorine atoms .

5-Methoxy-pyridine-2-ylmethylamine (CAS 905306-69-6)

  • Molecular formula : C₇H₁₀N₂O
  • Molecular weight : 138.17 g/mol
  • Key differences :
    • Simplified structure with a methoxy group improves solubility (Log S = -1.5) but reduces molecular complexity for target binding .
    • Lower bioactivity score (0.55 vs. This compound’s inferred ~0.65) .

Functional Analogues

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine

  • Molecular formula : C₇H₆ClN₃
  • Molecular weight : 167.60 g/mol
  • Functional similarity : Both compounds inhibit kinases, but this compound may exhibit broader CYP450 inhibition due to additional electronegative substituents .

2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular formula : C₁₃H₉N₃O₂
  • Molecular weight : 239.23 g/mol
  • Functional similarity : Used in anticancer research; this compound’s smaller size may offer better BBB permeability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property This compound (Inferred) 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 5-Methoxy-pyridine-2-ylmethylamine
Molecular formula C₆H₃Cl₂N₃ C₉H₁₁ClN₄ C₇H₁₀N₂O
Molecular weight (g/mol) ~188 210.66 138.17
Log S (ESOL) -2.5 -3.1 -1.5
Bioactivity score 0.65 0.58 0.55
Hazard profile H315-H319-H335 H315-H319-H335 H315-H319-H335

Table 2: Functional Comparison in Drug Development

Compound Target Enzymes BBB Permeability Therapeutic Potential
This compound CYP450, Kinases Moderate Anticancer, Anti-inflammatory
2-(4-Nitrophenyl)benzimidazole Topoisomerase II Low Anticancer
7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine JAK3 Kinase High Autoimmune disorders

Research Findings

Synthetic Accessibility : this compound’s synthesis likely involves palladium-catalyzed cross-coupling, akin to methods in (30–69% yields using HATU/DMF) .

Toxicity Profile : Structural chlorination (as in 4-Chloro-5-isopropylpyrrolo-triazine) correlates with higher dermal toxicity (H315), necessitating careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.